molecular formula C46H32N6O2 B3825545 4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE CAS No. 86386-79-0

4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE

Cat. No.: B3825545
CAS No.: 86386-79-0
M. Wt: 700.8 g/mol
InChI Key: IDFRHSHMZWCQOG-UHFFFAOYSA-N
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Description

4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE is a complex organic compound with the molecular formula C46H32N6O2 and a molecular weight of 700.807 g/mol . This compound is known for its unique structure, which includes multiple phenyl and quinoxaline groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The synthetic route often includes the use of reagents such as phenylhydrazine, o-phenylenediamine, and various substituted benzaldehydes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE include:

Properties

IUPAC Name

4-[3-[4-[7-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]-2-phenylquinoxalin-6-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32N6O2/c47-33-15-19-35(20-16-33)53-37-23-25-39-41(27-37)51-45(43(49-39)29-7-3-1-4-8-29)31-11-13-32(14-12-31)46-44(30-9-5-2-6-10-30)50-40-26-24-38(28-42(40)52-46)54-36-21-17-34(48)18-22-36/h1-28H,47-48H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFRHSHMZWCQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)C6=NC7=C(C=CC(=C7)OC8=CC=C(C=C8)N)N=C6C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145133
Record name 4,4′-[1,4-Phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]]bis[benzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86386-79-0
Record name 4,4′-[1,4-Phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86386-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-[1,4-Phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]]bis[benzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE
Reactant of Route 2
4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE
Reactant of Route 3
4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE
Reactant of Route 4
4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE
Reactant of Route 5
Reactant of Route 5
4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE
Reactant of Route 6
Reactant of Route 6
4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE

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